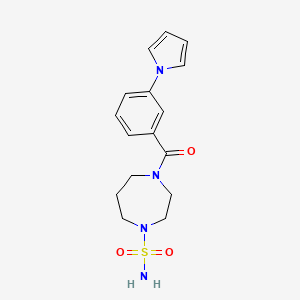
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, also known as PBD, is a small molecule that has been extensively studied for its potential applications in scientific research. PBD belongs to a class of compounds known as DNA minor groove binders, which have been shown to exhibit potent antitumor activity. In
Aplicaciones Científicas De Investigación
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit potent antitumor activity, with studies demonstrating its efficacy against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Mecanismo De Acción
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide exerts its antitumor activity by binding to the minor groove of DNA, leading to DNA damage and ultimately cell death. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. The mechanism of action of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is complex and involves multiple pathways, including the inhibition of DNA replication and the induction of apoptosis.
Biochemical and Physiological Effects
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of cell death, and the suppression of angiogenesis. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to modulate the immune response, leading to increased tumor cell recognition and elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is its potency against a wide range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has several limitations, including its poor solubility and stability, which can make it difficult to use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, including the development of more stable and soluble analogs, the optimization of its delivery to tumor cells, and the exploration of its potential applications in combination with other cancer therapies. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has potential applications in other fields, such as infectious disease research and drug discovery.
Conclusion
In conclusion, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is a promising small molecule with potent antitumor activity and a range of potential scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its study and development. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide represents a promising avenue for the development of novel cancer therapies and the advancement of scientific research.
Métodos De Síntesis
The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide involves several steps, including the reaction of 3-pyrrolecarboxylic acid with thionyl chloride to form 3-pyrrolecarbonyl chloride, which is then reacted with 4-(aminosulfonyl)benzoic acid to form the 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide molecule. The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been optimized over the years, resulting in higher yields and improved purity.
Propiedades
IUPAC Name |
4-(3-pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)20-10-4-9-19(11-12-20)16(21)14-5-3-6-15(13-14)18-7-1-2-8-18/h1-3,5-8,13H,4,9-12H2,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNWZBAMVDDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)N)C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

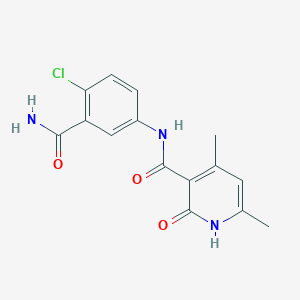
![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
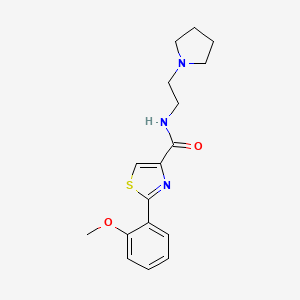
![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

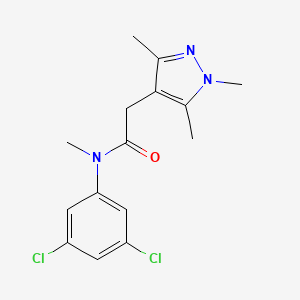
![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)
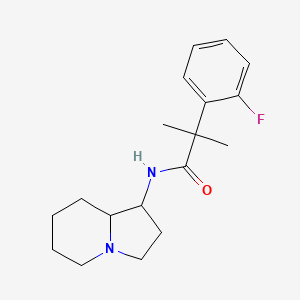
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)